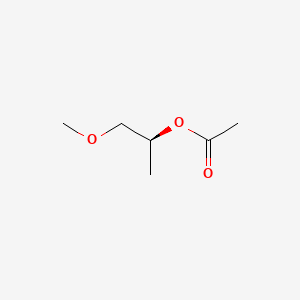

Methoxyisopropyl acetate, (S)-

Cat. No. B8254406

Key on ui cas rn:

335203-10-6

M. Wt: 132.16 g/mol

InChI Key: LLHKCFNBLRBOGN-YFKPBYRVSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06653418B1

Procedure details

In a separable flask, 100 g of ethylene glycol monoethyl ether, 78.6 g of 4-acetoxystyrene, 21.4 g of 4-tert-butoxystyrene, and 3.7 g of dimethyl-2,2′-azobis(2-methylpropionate) as a polymerization initiator were charged and, after replacing the atmosphere in the separable flask with nitrogen, the reaction was conducted at 80° C. for 16 hours. To this reaction solution, 5 g of 25% tetramethylammonium hydroxide was added, followed by heating at 70° C. for 5 hours. To remove low-molecular weight oligomers and residual monomers, this solution was washed several times with methanol/deionized water mixed in arbitrary rate. After washing, the solvent in the solution was replaced with propylene glycol monomethyl ether acetate to obtain 400 g of a propylene glycol monomethyl ether acetate solution (solid content: 20%) of a 4-hydroxystyrene/4-tert-butoxystyrene polymer.

Yield

20%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3]CCO)C.[C:7]([O:10][C:11]1[CH:18]=CC(C=C)=C[CH:12]=1)(=[O:9])[CH3:8]>C(OC1C=CC(C=C)=CC=1)(C)(C)C.COC(=O)C(N=NC(C)(C)C(OC)=O)(C)C.[OH-].C[N+](C)(C)C>[C:7]([O:10][CH:11]([CH3:18])[CH2:12][O:3][CH3:1])(=[O:9])[CH3:8] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCCO

|

|

Name

|

|

|

Quantity

|

78.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC1=CC=C(C=C)C=C1

|

|

Name

|

|

|

Quantity

|

21.4 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(C)(C)OC1=CC=C(C=C)C=C1

|

|

Name

|

|

|

Quantity

|

3.7 g

|

|

Type

|

catalyst

|

|

Smiles

|

COC(C(C)(C)N=NC(C(=O)OC)(C)C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[OH-].C[N+](C)(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To remove low-molecular weight oligomers and residual monomers

|

WASH

|

Type

|

WASH

|

|

Details

|

this solution was washed several times with methanol/

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed in arbitrary rate

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(COC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 400 g | |

| YIELD: PERCENTYIELD | 20% | |

| YIELD: CALCULATEDPERCENTYIELD | 624.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06653418B1

Procedure details

In a separable flask, 100 g of ethylene glycol monoethyl ether, 78.6 g of 4-acetoxystyrene, 21.4 g of 4-tert-butoxystyrene, and 3.7 g of dimethyl-2,2′-azobis(2-methylpropionate) as a polymerization initiator were charged and, after replacing the atmosphere in the separable flask with nitrogen, the reaction was conducted at 80° C. for 16 hours. To this reaction solution, 5 g of 25% tetramethylammonium hydroxide was added, followed by heating at 70° C. for 5 hours. To remove low-molecular weight oligomers and residual monomers, this solution was washed several times with methanol/deionized water mixed in arbitrary rate. After washing, the solvent in the solution was replaced with propylene glycol monomethyl ether acetate to obtain 400 g of a propylene glycol monomethyl ether acetate solution (solid content: 20%) of a 4-hydroxystyrene/4-tert-butoxystyrene polymer.

Yield

20%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3]CCO)C.[C:7]([O:10][C:11]1[CH:18]=CC(C=C)=C[CH:12]=1)(=[O:9])[CH3:8]>C(OC1C=CC(C=C)=CC=1)(C)(C)C.COC(=O)C(N=NC(C)(C)C(OC)=O)(C)C.[OH-].C[N+](C)(C)C>[C:7]([O:10][CH:11]([CH3:18])[CH2:12][O:3][CH3:1])(=[O:9])[CH3:8] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCCO

|

|

Name

|

|

|

Quantity

|

78.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC1=CC=C(C=C)C=C1

|

|

Name

|

|

|

Quantity

|

21.4 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(C)(C)OC1=CC=C(C=C)C=C1

|

|

Name

|

|

|

Quantity

|

3.7 g

|

|

Type

|

catalyst

|

|

Smiles

|

COC(C(C)(C)N=NC(C(=O)OC)(C)C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[OH-].C[N+](C)(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To remove low-molecular weight oligomers and residual monomers

|

WASH

|

Type

|

WASH

|

|

Details

|

this solution was washed several times with methanol/

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed in arbitrary rate

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(COC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 400 g | |

| YIELD: PERCENTYIELD | 20% | |

| YIELD: CALCULATEDPERCENTYIELD | 624.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |